2,6-Dicyclopropylaniline hydrochloride
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Overview
Description
2,6-Dicyclopropylaniline hydrochloride is an organic compound with the molecular formula C12H16ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by cyclopropyl groups. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopropylaniline hydrochloride generally involves the alkylation of aniline with cyclopropyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the alkylation process.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the efficiency of the synthesis. The final product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclopropylaniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
2,6-Dicyclopropylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dicyclopropylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but with isopropyl groups instead of cyclopropyl groups.
2,6-Dimethylaniline: Contains methyl groups at the 2 and 6 positions.
2,6-Dichloroaniline: Has chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dicyclopropylaniline hydrochloride is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2,6-dicyclopropylaniline;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c13-12-10(8-4-5-8)2-1-3-11(12)9-6-7-9;/h1-3,8-9H,4-7,13H2;1H |
InChI Key |
UBNVKZDPXCITHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C3CC3)N.Cl |
Origin of Product |
United States |
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